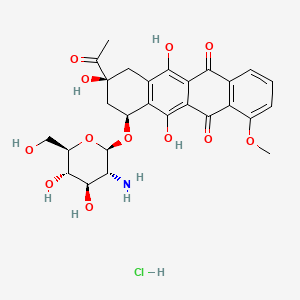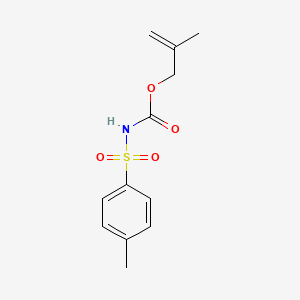![molecular formula C11H14 B14492093 3-Methylidenebicyclo[4.2.2]deca-7,9-diene CAS No. 65211-61-2](/img/structure/B14492093.png)
3-Methylidenebicyclo[4.2.2]deca-7,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenebicyclo[422]deca-7,9-diene is a bicyclic compound with a unique structure that includes a methylene group attached to a bicyclo[422]deca-7,9-diene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenebicyclo[4.2.2]deca-7,9-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the formation of the bicyclic structure from terminal aryl alkynes . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in catalytic processes and tandem catalysis may offer scalable routes for its production in the future.
Chemical Reactions Analysis
Types of Reactions
3-Methylidenebicyclo[4.2.2]deca-7,9-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methylene group and the bicyclic framework can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
3-Methylidenebicyclo[4.2.2]deca-7,9-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Industry: Its reactivity and structural properties can be leveraged in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylidenebicyclo[4.2.2]deca-7,9-diene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylene group and the bicyclic framework, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[4.2.2.02,5]deca-3,7-diene : Another related compound with a more complex tricyclic structure .
Bicyclo[4.2.2]deca-3,7-diene: A similar compound with a bicyclic structure but without the methylene group.
Uniqueness
3-Methylidenebicyclo[4.2.2]deca-7,9-diene is unique due to the presence of the methylene group, which imparts distinct reactivity and structural properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
65211-61-2 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
3-methylidenebicyclo[4.2.2]deca-7,9-diene |
InChI |
InChI=1S/C11H14/c1-9-2-3-10-4-6-11(8-9)7-5-10/h4-7,10-11H,1-3,8H2 |
InChI Key |
ZLNMEPGHJOGDBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2C=CC(C1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
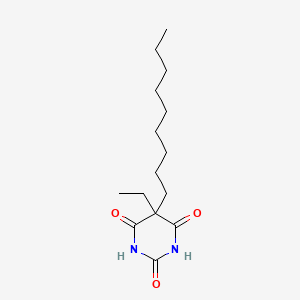

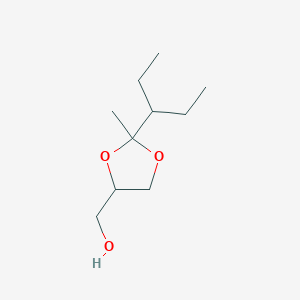

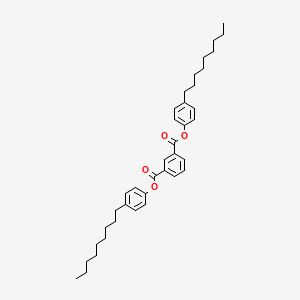
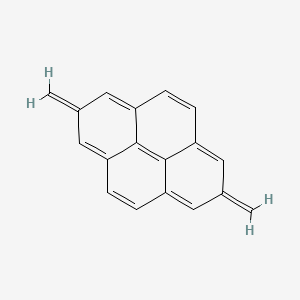


![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

